1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine
Description
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine (CAS 761446-44-0) is a pyrazole derivative featuring a boronate ester group at position 4 and an amine at position 3. Its molecular formula is C₁₀H₁₇BN₂O₂, with a molecular weight of 221.07 g/mol . This compound is widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . It is commercially available but listed as discontinued by some suppliers, suggesting challenges in synthesis or stability .
Properties
Molecular Formula |
C10H18BN3O2 |
|---|---|
Molecular Weight |
223.08 g/mol |
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H18BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3,(H2,12,13) |
InChI Key |
LZZMPZVWYYDSOT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Borylation of Halogenated Pyrazoles
- Starting with 4-bromo-1-methylpyrazole, the boronate ester is synthesized through a catalytic borylation process.
- The reaction employs pinacolborane (HBPin) as the boron source, catalyzed by iridium complexes such as [Ir(OMe)(COD)] or [Ir(cod)Cl] with suitable ligands (e.g., 1,10-phenanthroline or bipyridine derivatives).
- The reaction is conducted under inert atmosphere (argon or nitrogen) in solvents like pentane, tetrahydrofuran (THF), or ether, at room temperature.
| Parameter | Details |
|---|---|
| Catalyst | Iridium(I) complex (e.g., [Ir(OMe)(COD)]) |
| Boron source | Pinacolborane (HBPin) |
| Solvent | Pentane, THF, or ether |
| Temperature | Room temperature (~20°C) |
| Reaction Time | 10–20 minutes for initial activation; 5 hours for complete borylation |
| Atmosphere | Inert (argon or nitrogen) |
4-Bromo-1-methylpyrazole + HBPin → 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Typically yields range from 68% to 88%, depending on reaction specifics and purification methods.
Synthesis via Halogen-Metal Exchange and Borylation
- An alternative approach involves halogen-metal exchange using n-Butyllithium or similar reagents, followed by quenching with boron reagents.
- This method is less common due to harsher conditions but can be employed for specific substrate modifications.
Amine Functionalization at the Pyrazole 3-Position
- The amino group at the 3-position can be introduced via nucleophilic substitution or via direct amination of the pyrazole ring.
- Typical methods include reduction of nitro derivatives or amination using ammonia or amines under catalytic conditions.
Example Synthesis Data and Reaction Conditions
| Step | Reagents | Conditions | Duration | Yield | Notes |
|---|---|---|---|---|---|
| Borylation | 4-Bromo-1-methylpyrazole + HBPin | Iridium catalyst, inert atmosphere | 5 hours | ~68% | Purification via washing with pentane; product characterized by NMR and MS |
| Amination | Pyrazolyl boronic ester + NH3 | Catalytic amination (e.g., Pd or Cu catalysts) | Variable | To be optimized | Ensures formation of the amino group at position 3 |
Data Tables Summarizing Key Reaction Parameters
| Parameter | Range / Typical Values | Reference |
|---|---|---|
| Catalyst | [Ir(cod)Cl], [Ir(OMe)(COD)] | |
| Boron reagent | HBPin | |
| Solvent | Pentane, THF, Ether | |
| Reaction Temperature | 20°C | |
| Reaction Time | 0.5–5 hours | |
| Yield | 68–88% |
Notes on Optimization and Purification
- Purification : Typically achieved through washing with pentane and distillation or chromatography.
- Characterization : Confirmed via NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and melting point analysis.
- Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography-flame ionization detection (GC-FID) are employed for reaction progress.
The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine predominantly involves the catalytic borylation of halogenated pyrazole derivatives using boron hydrides like pinacolborane, under mild conditions with iridium catalysts. The process is efficient, yielding high purity boronic esters suitable for subsequent functionalization, particularly amino group introduction at the pyrazole 3-position.
This synthesis strategy aligns with established protocols for boronic ester formation, emphasizing inert atmosphere handling, precise temperature control, and thorough purification to obtain analytically pure compounds.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
-
Boronic ester (pinacol ester):
-
3-Amino group:
-
Likely serves as a directing group for electrophilic substitution (e.g., nitration, halogenation) due to its activating effect on the pyrazole ring.
-
May participate in nucleophilic reactions (e.g., acylation, alkylation) or act as a hydrogen bond donor in coordination chemistry.
-
-
Methyl group at position 1:
-
Stabilizes the pyrazole ring and may influence regioselectivity in substitution reactions.
-
Formation of the Boronic Ester
The synthesis of pyrazole-boronic acid pinacol esters typically involves:
-
Pyrazole ring formation via cyclization of hydrazine derivatives with carbonyl compounds .
-
Borylation using methods such as:
For example, in analogous compounds, Stille or Suzuki couplings are employed to install the boronic ester .
Installation of the 3-Amino Group
The amine at position 3 could be introduced via:
-
Nucleophilic aromatic substitution (e.g., replacing a halogen/leaving group with an amine).
-
Reduction of nitro groups or amination of pyrazole precursors using reagents like NH₃ or HN₃.
Suzuki-Miyaura Coupling
The boronic ester enables coupling with aryl halides under palladium catalysis to form biaryl systems. For example:
This reaction is likely sensitive to steric hindrance from the 3-amino group, requiring optimization of ligands or reaction conditions .
Electrophilic Substitution
The 3-amino group activates the pyrazole ring for electrophilic attack. Potential reactions include:
-
Nitration at position 5 (para to the amino group).
-
Halogenation (e.g., bromination) at position 5.
Nucleophilic Amination
The amine could participate in reactions such as:
-
Acylation with acyl chlorides to form amides.
-
Alkylation with alkyl halides to form N-alkyl derivatives.
Potential Challenges
-
Positional Selectivity: The 3-amino group may compete with the boronic ester for reaction sites, requiring careful control of reaction conditions.
-
Stability: Boronic esters are sensitive to acidic or strongly basic conditions, which could degrade the substrate during coupling .
-
Purification: The presence of both polar (amine) and nonpolar (boronic ester) groups may complicate isolation.
Comparison with Analogous Compounds
Scientific Research Applications
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.
Transmetalation: The boronic ester reacts with the palladium(II) complex, transferring the aryl or vinyl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or alkenyl product and regenerating the palladium(0) catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Amine Substituents
N-(4-(1,3-dioxolan-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine (2a) and Tetrazol-5-amine Analogs
- Structural Differences : These compounds (e.g., 2a, 2b) retain the pyrazole core but replace the boronate ester with a dioxolane or phenyl group. The amine is positioned on fused heterocycles (triazole/tetrazole) rather than directly on the pyrazole ring .
- Reactivity : Unlike the target compound, they lack boronate esters, limiting their utility in cross-coupling reactions.
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine
Boronate Ester-Containing Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Applications: Used in similar Suzuki reactions but cannot participate in amine-specific derivatizations (e.g., amide formation) .
- Commercial Status : Priced at ¥60,300/gram (97% purity), indicating higher availability compared to the discontinued amine derivative .
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Heterocyclic Amines with Non-Boronate Substituents
1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine
- Structural Differences : Contains a dioxolane group instead of the boronate ester, reducing molecular weight (197.23 g/mol) .
- Physical Properties: Predicted pKa of 3.84, suggesting moderate basicity, compared to the boronate ester’s unknown pKa .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Comparative Analysis of Key Properties
Biological Activity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine, also known as 1-Methylpyrazole-4-boronic acid pinacol ester (CAS No. 761446-44-0), is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity based on existing research findings, including case studies and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H17BN2O2 |
| Molecular Weight | 208.07 g/mol |
| Melting Point | 59-64 °C |
| Purity | >98% (GC) |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been utilized in the synthesis of various derivatives that act as inhibitors of key proteins involved in cancer progression. For instance:
- JAK2 Inhibitors : The compound's derivatives have shown efficacy as JAK2 inhibitors in the treatment of myeloproliferative disorders. These inhibitors target the Janus kinase 2 pathway, which is often dysregulated in cancers .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The presence of the boronic acid moiety allows for reversible binding to proteins involved in signal transduction pathways. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Studies
- Study on c-Met Kinase Inhibition : A series of analogs derived from 1-Methylpyrazole were evaluated for their ability to inhibit c-Met kinase. The results demonstrated that certain derivatives significantly reduced cell viability in c-Met-dependent cancer cell lines .
- γ-Secretase Modulators : Another study highlighted the use of this compound in developing γ-secretase modulators aimed at Alzheimer's disease treatment. The modulation of this enzyme is crucial for reducing amyloid-beta peptide production .
Research Findings
Recent studies have focused on synthesizing novel compounds based on the pyrazole framework to enhance biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
